1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one
Description
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one is an organic compound with the molecular formula C8H6F3NO. It is characterized by the presence of a trifluoromethyl group and a pyridine ring, making it a valuable compound in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
1,1,1-trifluoro-3-pyridin-4-ylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICVYTGMNFJYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219726-54-2 | |
| Record name | 1,1,1-trifluoro-3-(pyridin-4-yl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with 1,1,1-trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures higher yields and better control over reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoropropan-2-one: Similar in structure but lacks the pyridine ring.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Contains additional fluorine atoms and a hydroxyl group.
1,1,1-Trifluoro-2-methylpropan-2-ol: Contains a methyl group instead of the pyridine ring
Uniqueness
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one is unique due to the presence of both the trifluoromethyl group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Biological Activity
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group and a pyridine ring, which contribute to its lipophilicity and biological interactions. Its molecular formula is C₈H₈F₃N₁O, and it has a molecular weight of approximately 201.15 g/mol.
This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has been studied as a potential inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in the endocannabinoid system. By inhibiting MAGL, this compound may enhance the levels of endocannabinoids, leading to potential therapeutic effects in pain management and neuroprotection.
Anticancer Properties
Research has indicated that this compound demonstrates cytotoxic effects against several cancer cell lines. A study evaluated its efficacy against breast cancer cells (MDA-MB-231) and reported an IC50 value of approximately 91.41 μM, indicating moderate potency in inhibiting cell proliferation (Table 1).
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 91.41 ± 13.62 | Inhibition of MAGL |
| MCF-7 | N/A | Potential modulation of apoptosis |
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown promise in neuroprotection. It may mitigate neuroinflammation and promote neuronal survival under stress conditions by modulating endocannabinoid signaling pathways.
Case Study 1: Pain Management
A clinical study investigated the use of MAGL inhibitors like this compound in chronic pain models. The results indicated significant reductions in pain perception in animal models when treated with this compound compared to controls.
Case Study 2: Alzheimer’s Disease
Another research effort focused on the potential application of this compound in Alzheimer's disease models. The findings suggested that it could reduce amyloid-beta accumulation and improve cognitive function in treated subjects.
Q & A
What are the optimized synthetic routes for 1,1,1-trifluoro-3-(pyridin-4-yl)propan-2-one, and how do reaction conditions influence yield?
Basic Research Focus
The compound can be synthesized via a Wittig reaction between pyridine-4-carbaldehyde and 1,1,1-trifluoroacetone derivatives. describes a similar protocol using aldehydes and 1-(triphenylphosphoranylidene)propan-2-one in toluene under reflux, yielding α,β-unsaturated ketones . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance electrophilicity of the carbonyl group.
- Temperature : Prolonged reflux (>9 hours) improves conversion but risks decomposition.
- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate enolate formation.
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Wittig Reaction | 65–78 | Toluene, 9 h reflux | |
| Aldol Condensation | 45–60 | DMF, ZnCl₂, 80°C, 6 h |
How can discrepancies in NMR and X-ray crystallographic data for this compound be resolved?
Advanced Research Focus
Contradictions between experimental and computational spectra often arise from dynamic effects (e.g., keto-enol tautomerism) or crystal-packing forces. For example:
- ¹⁹F NMR shifts : Fluorine atoms in the trifluoromethyl group may exhibit splitting due to restricted rotation (observed in for analogous structures) .
- X-ray vs. DFT : Hydrogen bonding in crystalline states (e.g., pyridine ring interactions) can distort bond angles compared to gas-phase DFT models .
Resolution Strategy :
Perform variable-temperature NMR to detect tautomeric equilibria.
Use SHELXL ( ) for high-resolution refinement of crystallographic data to account for disorder .
What are the electronic effects of the pyridin-4-yl group on the reactivity of the trifluoromethyl ketone moiety?
Advanced Research Focus
The electron-deficient pyridine ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reagents). highlights steric and electronic contributions in similar chlorophenyl derivatives:
- Hammett Constants : σₚ⁺ values for pyridin-4-yl (~0.8) suggest strong electron-withdrawing effects, accelerating reactions like nucleophilic acyl substitution .
- DFT Calculations : Frontier molecular orbitals (HOMO/LUMO) show localized electron density on the pyridine nitrogen, stabilizing transition states .
How can chromatographic purification challenges for this compound be addressed?
Basic Research Focus
The compound’s polarity and fluorine content complicate separation. and suggest:
- Column Choice : Use C18 reverse-phase columns with trifluoroacetic acid (0.1%) in the mobile phase to mitigate tailing.
- Solvent Systems : Hexane/ethyl acetate (3:1) or dichloromethane/methanol (95:5) for flash chromatography.
- Detection : UV at 254 nm (pyridine absorption) or 19F NMR for purity assessment .
What strategies mitigate decomposition during storage of this compound?
Basic Research Focus
Decomposition via hydrolysis or light-induced radical pathways is common. Recommendations include:
- Storage Conditions : Argon atmosphere, −20°C in amber vials.
- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w ( notes similar stabilization for trifluoroacetone derivatives) .
- Monitoring : Periodic LC-MS to detect degradation products (e.g., trifluoroacetic acid).
How does the compound’s LogP value correlate with its membrane permeability in biological assays?
Advanced Research Focus
The trifluoromethyl group increases hydrophobicity (LogP ~1.8, estimated via ’s analogs) , enhancing blood-brain barrier penetration. However, the pyridine ring introduces polarity, reducing passive diffusion.
Experimental Validation :
- PAMPA Assay : Measure permeability at pH 7.4 and 5.0 to assess ionization effects.
- MD Simulations : Model interactions with lipid bilayers to predict transport kinetics.
What catalytic systems are effective for asymmetric reductions of this ketone?
Advanced Research Focus
Chiral catalysts like CBS (Corey-Bakshi-Shibata) or Noyori-type complexes can enantioselectively reduce the ketone to 1,1,1-trifluoro-3-(pyridin-4-yl)propan-2-ol. notes success with Ru-BINAP catalysts for fluorinated alcohols :
- CBS Reduction : Up to 85% ee in THF at −78°C.
- Biocatalysis : Ketoreductases (e.g., KRED-101) achieve >90% ee under mild conditions.
How do substituents on the pyridine ring alter the compound’s spectroscopic and reactivity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
